Barium disalicylate

Description

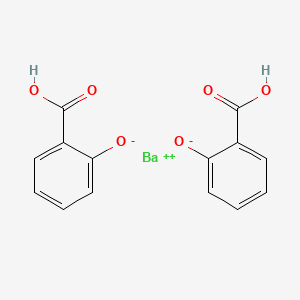

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5908-78-1 |

|---|---|

Molecular Formula |

C14H10BaO6 |

Molecular Weight |

411.55 g/mol |

IUPAC Name |

barium(2+);2-carboxyphenolate |

InChI |

InChI=1S/2C7H6O3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |

InChI Key |

FSVHTWITPYPMHK-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Barium Disalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium disalicylate is an inorganic salt with the chemical formula C14H10BaO6[1][2]. It is the barium salt of salicylic acid. While specific research on this compound is limited, this guide provides a comprehensive overview of its known physicochemical properties, along with inferred characteristics based on the general properties of barium compounds and salicylates. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H10BaO6 | [1][2] |

| Molecular Weight | 411.5526 g/mol | [1][2] |

| CAS Number | 18590-33-5 | Inferred from common chemical database structures |

| Appearance | White to off-white solid (presumed) | General property of salicylate salts |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility in Water | Expected to be sparingly soluble to soluble | [3] |

| Solubility in Organic Solvents | Data not available | |

| pKa | Data not available |

Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible method can be derived from the general synthesis of metal salicylates. The following is a hypothetical protocol.

Hypothetical Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from salicylic acid and a soluble barium salt.

Materials:

-

Salicylic acid (C7H6O3)

-

Barium hydroxide octahydrate (Ba(OH)2·8H2O)

-

Deionized water

-

Ethanol

-

Buchner funnel and flask

-

Filter paper

-

Beakers and magnetic stirrer

-

Drying oven

Procedure:

-

Dissolution of Salicylic Acid: Dissolve a stoichiometric amount of salicylic acid in ethanol in a beaker with gentle heating and stirring.

-

Preparation of Barium Hydroxide Solution: In a separate beaker, dissolve a corresponding stoichiometric amount of barium hydroxide octahydrate in deionized water.

-

Reaction: Slowly add the barium hydroxide solution to the salicylic acid solution with continuous stirring. A precipitate of this compound is expected to form. The reaction is as follows: 2 C7H6O3 + Ba(OH)2 → C14H10BaO6 + 2 H2O

-

Precipitation and Digestion: Continue stirring the mixture for a period to ensure complete reaction and to allow the precipitate to digest, which can improve its filterability.

-

Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and soluble byproducts, followed by a wash with ethanol to aid in drying.

-

Drying: Dry the purified this compound in a drying oven at a controlled temperature to remove residual solvent.

Synthesis Workflow Diagram

Caption: A hypothetical workflow for the synthesis of this compound.

Analytical Methods

Specific analytical methods for the characterization of this compound are not detailed in the literature. However, standard analytical techniques can be employed to confirm its identity and purity.

Hypothetical Experimental Protocol: Analysis of this compound

Objective: To characterize the synthesized this compound and determine its purity.

Methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Procedure: Obtain the FTIR spectrum of the dried this compound sample. Characteristic peaks for the carboxylate group (COO-), aromatic C-H bonds, and the C=C bonds of the benzene ring are expected. The absence of a broad O-H peak from the carboxylic acid of salicylic acid would indicate salt formation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure.

-

Procedure: Dissolve the sample in a suitable deuterated solvent and acquire 1H and 13C NMR spectra. The spectra should be consistent with the structure of the salicylate anion.

-

-

Elemental Analysis:

-

Purpose: To determine the elemental composition (C, H, Ba).

-

Procedure: Submit the sample for elemental analysis to determine the weight percentages of carbon, hydrogen, and barium. The results should correspond to the calculated values for C14H10BaO6.

-

-

X-ray Diffraction (XRD):

-

Purpose: To determine the crystalline structure.

-

Procedure: Analyze the powdered sample using an X-ray diffractometer to obtain the diffraction pattern, which can be used to identify the crystal lattice parameters.

-

Analytical Workflow Diagram

Caption: A hypothetical workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. The toxicological properties are expected to be primarily related to the bioavailability of the barium ion (Ba2+).

Safety and Toxicology

The safety and toxicological profile of this compound is not well-documented. However, based on the known toxicology of soluble barium compounds, it should be handled with care. Soluble barium salts are known to be toxic, with the primary mechanism of toxicity being the blockade of potassium channels, leading to hypokalemia[3][4]. This can result in adverse effects on the cardiovascular, nervous, and muscular systems[4][5].

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a compound for which detailed experimental data is largely unavailable. This guide has consolidated the known information and provided hypothetical, yet scientifically grounded, protocols for its synthesis and analysis. Further experimental investigation is required to fully characterize its physicochemical properties, biological activity, and toxicological profile. The information and workflows presented here offer a starting point for researchers interested in exploring this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Disalicylate and Related Coordination Polymers

Disclaimer: As of the latest literature review, specific crystal structure data for Barium disalicylate is not publicly available. This guide, therefore, provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of coordination polymers, using related metal salicylate and barium-containing compounds as illustrative examples. The protocols and data presented are representative of what would be expected for this compound.

Introduction

The determination of a compound's crystal structure is fundamental to understanding its physicochemical properties and potential applications in fields such as materials science and drug development. For a coordination polymer like this compound, where barium ions are coordinated to salicylate ligands, a detailed structural analysis would reveal crucial information about the coordination environment of the barium center, the connectivity of the polymeric network, and the nature of intermolecular interactions. This guide outlines the key experimental and analytical techniques involved in elucidating the crystal structure of such a compound.

Experimental Protocols

The elucidation of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic positions.

Synthesis and Crystallization

The first and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.[1] this compound, as a coordination polymer, would likely be synthesized via a self-assembly process in solution.

Typical Synthesis Protocol:

A common method for synthesizing coordination polymers is through the slow diffusion of solutions containing the metal salt and the organic ligand. For this compound, this would involve:

-

Reactant Preparation: Preparation of a solution of a soluble barium salt (e.g., Barium Chloride, BaCl₂) in a suitable solvent (e.g., water or a water/ethanol mixture). A separate solution of salicylic acid is prepared, and the salicylate anion is generated in situ by deprotonation, often with the addition of a base.

-

Crystallization: The two solutions are carefully layered in a narrow tube or vessel, with the denser solution at the bottom. Over time, slow diffusion at the interface allows for the gradual formation of crystals of this compound as the metal ions and ligands react. Alternatively, slow evaporation of the solvent from a single solution containing both the metal salt and the ligand can also yield single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[2][3]

Data Collection and Structure Solution Workflow:

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected by a detector.[1]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined to achieve the best possible fit with the experimental data.[3]

Data Presentation: Crystallographic Data

The final output of a successful crystal structure determination is a set of crystallographic data that precisely describes the atomic arrangement. The following table presents example data for Iron(III) Salicylate, which illustrates the type of information that would be obtained for this compound.[5]

| Parameter | Example Value (Iron(III) Salicylate)[5] |

| Chemical Formula | C₁₄H₁₄FeO₈ |

| Formula Weight | 366.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.24 |

| b (Å) | 18.70 |

| c (Å) | 4.85 |

| α (°) | 90 |

| β (°) | 99.35 |

| γ (°) | 90 |

| Volume (ų) | 648.9 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.875 |

| R-factor (%) | 4.8 |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are often employed to characterize coordination polymers.[6] These methods provide information on the thermal stability of the compound, the presence of solvent molecules in the crystal lattice, and the decomposition pathway.[7][8] For instance, TGA can reveal the temperature at which coordinated water molecules are lost, followed by the decomposition of the organic ligand at higher temperatures.[6]

Visualizations

Diagrams are essential for representing complex workflows and relationships in crystal structure analysis.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemijournal.com [chemijournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H2O)2] [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Lanthanide coordination polymers as luminescent thermometers: integrating theoretical modeling with experimental analysis to tune the thermal response - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Solubility of Barium Disalicylate: A Technical Guide for Researchers

Introduction

Barium disalicylate, the salt formed from a barium cation (Ba²⁺) and two salicylate anions, is a compound of interest in various chemical and pharmaceutical research areas. A fundamental physicochemical property governing its behavior in solution, and thus its potential applications, is its solubility. However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common solvents. This guide is intended for researchers, scientists, and professionals in drug development, providing a framework for understanding and experimentally determining the solubility of this compound. While direct solubility values are not available, this document offers a qualitative assessment of its expected solubility and presents detailed experimental protocols for its quantitative determination.

Qualitative Solubility Estimation

In the absence of specific experimental data, a qualitative estimation of this compound's solubility can be inferred from the known properties of related compounds. Generally, many barium salts, such as barium sulfate and barium carbonate, are known to be sparingly soluble or insoluble in water. Conversely, salts like barium chloride and barium acetate are quite soluble. The salicylate anion, derived from salicylic acid, can influence solubility. Given these considerations, it is reasonable to hypothesize that this compound is a sparingly soluble salt in aqueous solutions. Its solubility in organic solvents would depend on the polarity of the solvent and its ability to interact with the barium and salicylate ions.

Experimental Determination of Solubility

To obtain precise and accurate solubility data for this compound, a well-designed experimental approach is necessary. The following sections detail a robust protocol based on the widely accepted shake-flask method, followed by several analytical techniques for the quantification of the dissolved solute.

The Shake-Flask Method for Achieving Equilibrium

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4] It involves creating a saturated solution by allowing excess solid to equilibrate with the solvent over a specified period.

Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, diethyl ether)

-

Conical flasks or vials with stoppers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

-

pH meter (for aqueous solutions)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, conductivity meter, gravimetric analysis equipment)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[1][5]

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed for a period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove all undissolved particles. This step is critical to prevent contamination of the saturated solution with solid particles.

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical method as described below.

Quantitative Analysis of Dissolved this compound

The choice of analytical method for determining the concentration of the dissolved this compound will depend on the properties of the solute and the solvent, as well as the available instrumentation. Three common and effective methods are detailed below.

Gravimetric Analysis

Gravimetric analysis is a direct and highly accurate method for determining the mass of a substance in a solution.[6][7][8][9][10] It involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.

Protocol:

-

Pipette a precise volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be calculated in terms of mass per unit volume of the solvent.

UV-Vis Spectrophotometry

This method is suitable if the salicylate ion exhibits significant absorbance in the ultraviolet-visible spectrum and the solvent does not interfere with this absorbance. Salicylate ions are known to form a colored complex with iron(III) ions, which can be quantified spectrophotometrically.[11][12]

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Complexation: To a known volume of each standard solution and the filtered saturated sample, add an excess of an iron(III) chloride solution. This will form a violet-colored iron(III)-salicylate complex.

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the iron(III)-salicylate complex using a UV-Vis spectrophotometer. The solvent containing the iron(III) chloride solution should be used as a blank.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. This will generate a calibration curve.

-

Determination of Unknown Concentration: Use the absorbance of the saturated sample to determine its concentration from the calibration curve.

Conductometry

For aqueous solutions, the solubility of a sparingly soluble salt like this compound can be determined by measuring the electrical conductivity of its saturated solution.[13][14][15][16][17] The conductivity is directly related to the concentration of the dissolved ions.

Protocol:

-

Measurement of Saturated Solution Conductivity: Measure the specific conductivity of the filtered saturated solution of this compound in deionized water using a calibrated conductivity meter.

-

Measurement of Solvent Conductivity: Measure the specific conductivity of the deionized water used to prepare the solution.

-

Calculation of Salt Conductivity: Subtract the conductivity of the water from the conductivity of the saturated solution to obtain the conductivity due solely to the dissolved this compound.

-

Calculation of Molar Conductivity at Infinite Dilution: The molar conductivity at infinite dilution (Λ₀) for this compound can be calculated using Kohlrausch's law of independent migration of ions (Λ₀ = λ₀(Ba²⁺) + 2λ₀(salicylate⁻)), where λ₀ are the limiting molar ionic conductivities of the individual ions (obtained from literature).

-

Calculation of Solubility: The molar solubility (S) can be calculated using the formula: S = (1000 × κ) / Λ₀, where κ is the specific conductivity of the salt.

| Analytical Method | Applicability | Advantages | Disadvantages |

| Gravimetric Analysis | Universal for non-volatile solutes | High accuracy and precision, no complex instrumentation required.[6] | Time-consuming, requires careful handling to avoid loss of material. |

| UV-Vis Spectrophotometry | Solutes with a chromophore or that can form a colored complex | High sensitivity, rapid analysis. | Requires the analyte to absorb light or form a colored complex, potential for interference from other substances. |

| Conductometry | Ionic solutes in aqueous or polar solvents | Simple and rapid, suitable for sparingly soluble salts.[14] | Limited to ionic compounds, requires accurate values for limiting molar ionic conductivities. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Gravimetric Analysis [wiredchemist.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. gauthmath.com [gauthmath.com]

- 14. brainly.in [brainly.in]

- 15. scribd.com [scribd.com]

- 16. satyensaha.com [satyensaha.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of Barium Disalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium disalicylate, the salt of barium and salicylic acid, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its structural and vibrational properties is crucial for its characterization and quality control. This technical guide provides an in-depth overview of the expected spectroscopic data (FTIR, Raman, and NMR) for this compound, based on the analysis of related compounds. It also outlines detailed experimental protocols for acquiring these spectra.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following tables summarize the expected key spectroscopic features. These predictions are derived from the known spectra of salicylic acid and its metal salts. The formation of the carboxylate salt upon reaction of salicylic acid with a barium source will induce characteristic shifts in the vibrational frequencies of the carboxyl and hydroxyl groups.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Observation |

| O-H Stretch (Phenolic) | 3200 - 3400 (Broad) | The broad O-H stretching band of salicylic acid is expected to remain, potentially sharpening slightly upon salt formation. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks characteristic of aromatic C-H stretching. |

| C=O Stretch (Carboxylate) | 1550 - 1610 (Asymmetric) | The strong carbonyl (C=O) absorption of salicylic acid (~1650-1680 cm⁻¹) will be replaced by a strong asymmetric stretching band of the carboxylate anion (COO⁻) at a lower frequency. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp bands corresponding to the aromatic ring vibrations. |

| C-O Stretch (Phenolic) | 1200 - 1300 | Stretching vibration of the phenolic C-O bond. |

| O-H Bend (Phenolic) | 1150 - 1250 | In-plane bending of the phenolic hydroxyl group. |

| C-H Bend (Aromatic) | 750 - 900 | Out-of-plane bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |

| Ba-O Stretch | < 600 | Vibrations involving the barium-oxygen bond are expected at lower frequencies. |

Table 2: Predicted Raman Spectral Data for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Observation |

| C-H Stretch (Aromatic) | 3050 - 3100 | Strong, sharp peaks. |

| C=C Stretch (Aromatic Ring) | 1580 - 1620 | A strong band associated with the aromatic ring breathing mode. |

| C=O Stretch (Carboxylate) | 1380 - 1420 (Symmetric) | A symmetric stretching band of the carboxylate anion (COO⁻), which is often strong in the Raman spectrum. |

| Ring Breathing Mode | ~1030 | A characteristic sharp peak for the benzene ring. |

| C-C-C Trigonal Bending | ~1000 | A sharp in-plane bending mode of the aromatic ring. |

| Ba-O Stretch | < 400 | Low-frequency modes corresponding to the barium-oxygen interaction. |

Table 3: Predicted ¹³C Solid-State NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Observation |

| Carboxylate Carbon (COO⁻) | 170 - 180 | The chemical shift of the carboxylic acid carbon in salicylic acid (~175 ppm) is expected to shift slightly upon deprotonation and salt formation. |

| Phenolic Carbon (C-OH) | 158 - 162 | The carbon atom attached to the hydroxyl group. |

| Aromatic Carbons (C-H) | 115 - 135 | Chemical shifts for the protonated aromatic carbons. |

| Aromatic Carbon (C-COO⁻) | 110 - 120 | The carbon atom of the aromatic ring attached to the carboxylate group. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid sample like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: Attenuated Total Reflectance (ATR) [1][2][3]

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation: No extensive sample preparation is required for the ATR method.[2] A small amount of the finely ground this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the this compound sample on the ATR crystal and apply consistent pressure using the built-in pressure clamp to ensure good contact.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Alternative Methodology: KBr Pellet Transmission [1]

-

Sample Preparation:

-

Thoroughly dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade potassium bromide (KBr).

-

Grind the this compound to a fine powder using an agate mortar and pestle.

-

Add the KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or semi-transparent pellet.[1]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Collect the sample spectrum under the same conditions as the background scan.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology: Dispersive Raman Spectroscopy [4][5]

-

Instrument: A dispersive Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm), a microscope for sample focusing, and a CCD detector.[4]

-

Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a sample holder. For powdered samples, pressing the sample into a pellet can improve signal quality.[6]

-

Data Acquisition:

-

Place the sample under the microscope objective.

-

Focus the laser onto the sample surface.

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

The spectrum is typically collected over a Raman shift range of 100 to 3500 cm⁻¹.

-

-

Data Processing: The raw data is processed to remove any background fluorescence and cosmic rays. The final spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹³C solid-state NMR spectrum of this compound.

Methodology: Cross-Polarization Magic-Angle Spinning (CP-MAS) [7]

-

Instrument: A solid-state NMR spectrometer with a high-field magnet and a probe capable of magic-angle spinning (MAS).

-

Sample Preparation: The this compound powder is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

-

Data Acquisition:

-

The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

-

A ¹³C CP-MAS pulse sequence is used to enhance the signal of the low-abundance ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final NMR spectrum. Chemical shifts are referenced to a standard compound like adamantane.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid sample such as this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 4. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. Effect of powder sample properties on chemical analysis by Raman spectroscopy - ProQuest [proquest.com]

- 7. books.rsc.org [books.rsc.org]

A Theoretical and Experimental Guide to the Quantum Chemical Analysis of Barium Disalicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach for the quantum chemical analysis of Barium disalicylate. In the absence of extensive published literature on this specific compound, this document provides a robust theoretical and experimental framework for its characterization. The methodologies described herein are based on established principles of computational chemistry and analytical techniques for metal-organic complexes.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₀BaO₆, is an organometallic compound formed between a barium(II) ion and two salicylate ligands. Salicylic acid and its derivatives are of significant interest in medicinal chemistry, and their coordination with metal ions can alter their physicochemical and biological properties. A thorough understanding of the three-dimensional structure, electronic properties, and vibrational characteristics of this compound is crucial for its potential applications. Quantum chemical calculations, in conjunction with experimental validation, provide a powerful platform to elucidate these properties at a molecular level.

Proposed Computational Workflow

A systematic computational study is essential to predict the properties of this compound. The following workflow outlines the key theoretical steps.

Theoretical and Experimental Protocols

The following protocol is recommended for the computational analysis of this compound.

I. Initial Structure Construction:

-

Based on the common coordination number of barium (often 8 or higher) and the bidentate chelating potential of salicylate, a plausible initial structure for a mononuclear complex is [Ba(C₇H₅O₃)₂(H₂O)₄]. In this proposed structure, each salicylate ligand coordinates to the barium ion through one oxygen of the carboxylate group and the oxygen of the phenolic hydroxyl group. Four water molecules complete the coordination sphere to satisfy a coordination number of 8. This initial geometry should be built using standard molecular modeling software.

II. Geometry Optimization:

-

Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for metal complexes.

-

Functional: The B3LYP hybrid functional is a robust choice for this type of system.

-

Basis Set:

-

For the Barium atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with its accompanying effective core potential (ECP) should be used. This will account for relativistic effects, which are significant for heavy elements like barium.

-

For the lighter atoms (Carbon, Hydrogen, Oxygen), a Pople-style basis set such as 6-311+G(d,p) is recommended for accurate description of the electronic structure.

-

-

Solvation: To model the system in an aqueous environment, the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed.

III. Frequency Calculations:

-

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

-

The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

-

These calculations will also yield thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

The results will be used to simulate the infrared (IR) and Raman spectra, which can be compared with experimental data.

IV. Electronic Property Analysis:

-

Using the optimized geometry, single-point energy calculations can be performed to analyze the electronic structure.

-

Key properties to investigate include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic reactivity and the HOMO-LUMO gap.

-

Analysis of the molecular electrostatic potential (MEP) surface will reveal the charge distribution and potential sites for electrophilic and nucleophilic attack.

-

Population analysis (e.g., Mulliken or Natural Bond Orbital) can be used to determine the partial atomic charges.

The computational results should be validated through experimental characterization.

I. Synthesis:

-

A potential synthetic route involves the reaction of a soluble barium salt, such as barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or barium chloride (BaCl₂), with salicylic acid in a 2:1 molar ratio of salicylate to barium.

-

The reaction can be carried out in an aqueous or alcoholic solution. The product, this compound, is expected to precipitate from the solution and can be isolated by filtration, washed, and dried.

II. Single-Crystal X-ray Diffraction:

-

Growing single crystals of the synthesized compound is crucial for unambiguous structure determination. This can be attempted through slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.

-

Single-crystal X-ray diffraction analysis will provide precise information on bond lengths, bond angles, coordination number, and the overall crystal packing, which can be directly compared with the optimized geometry from DFT calculations.

III. Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the complex should be recorded and compared to that of free salicylic acid. A shift in the C=O stretching frequency of the carboxylate group and the O-H stretching frequency of the hydroxyl group will confirm coordination to the barium ion. The experimental spectrum can be compared to the simulated spectrum from the frequency calculation.

-

UV-Visible Spectroscopy: The UV-Vis spectrum will provide information about the electronic transitions within the molecule. Complexation with barium is expected to cause shifts in the absorption bands of the salicylate ligand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded in a suitable deuterated solvent to characterize the ligand environment.

IV. Thermal Analysis:

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of the complex and identify decomposition pathways, including the loss of any coordinated water molecules.

Data Presentation (Hypothetical Data)

The following tables present a template for organizing the quantitative data obtained from the proposed computational and experimental studies.

Table 1: Comparison of Key Geometric Parameters (Bond Lengths in Å, Bond Angles in °)

| Parameter | Calculated (B3LYP/LANL2DZ/6-311+G(d,p)) | Experimental (X-ray Diffraction) |

|---|---|---|

| Ba-O (carboxylate) | 2.75 | Value |

| Ba-O (hydroxyl) | 2.85 | Value |

| Ba-O (water) | 2.90 | Value |

| C=O (carboxylate) | 1.26 | Value |

| O-Ba-O (chelate angle) | 65.0 | Value |

Table 2: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 8.5 D |

Table 3: Comparison of Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Experimental (FTIR) |

|---|---|---|

| C=O Stretch (asymmetric) | 1580 | 1585 |

| C-O Stretch (phenolic) | 1250 | 1255 |

| O-H Stretch (coordinated H₂O) | 3400-3500 | 3450 |

Logical and Experimental Workflow Diagrams

The interplay between theoretical calculations and experimental validation is crucial for a comprehensive study.

The Obscure History of Barium Disalicylate: A Scientific Enigma

Despite a thorough investigation into the historical development of Barium Disalicylate research, it is evident that this specific compound has a remarkably sparse and fragmented history within publicly accessible scientific literature. While the compound, with the molecular formula C₁₄H₁₀BaO₆, is recognized in chemical databases, a comprehensive body of research detailing its synthesis, characterization, and application over time is conspicuously absent.

For researchers, scientists, and drug development professionals, the journey into the scientific history of many compounds reveals a clear trajectory of discovery, experimentation, and application. However, in the case of this compound, this path remains largely untrodden and undocumented. Extensive searches have failed to uncover any significant historical or contemporary research dedicated to this specific salt of salicylic acid.

This scarcity of information prevents the construction of a detailed technical guide as requested. Key elements crucial for such a document, including historical synthesis methods, detailed experimental protocols, quantitative data for comparative analysis, and elucidated signaling pathways, are not available in the existing scientific record.

While the parent compounds, barium and salicylic acid, have rich and well-documented histories, their specific combination in the form of this compound does not appear to have garnered significant scientific interest or investigation. Salicylic acid and its other salts and esters, most notably acetylsalicylic acid (aspirin), have been the subject of extensive research for over a century.[1][2] Similarly, various barium salts, such as barium sulfate, have well-established applications, particularly in medical imaging as contrast agents.[3]

The absence of a research trail for this compound could be attributed to several factors. It is possible that early investigations yielded unfavorable results, such as instability, lack of therapeutic efficacy, or toxicity, leading to the abandonment of further research. Alternatively, the compound may have been synthesized but never gained traction against more promising salicylates or other therapeutic agents of its time.

The historical development of this compound research is a topic shrouded in obscurity. The lack of primary literature, experimental data, and documented applications makes it impossible to provide an in-depth technical guide. For the scientific community, the story of this compound serves as a reminder that not all chemical entities follow a linear and well-documented path of scientific inquiry. Its history, or lack thereof, remains an intriguing footnote in the broader history of salicylates and barium compounds.

References

In-Depth Technical Guide to Barium Disalicylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Barium disalicylate, a metallic salt of salicylic acid. The document details its physicochemical properties, synthesis, and potential biological activities. It also explores the synthesis of various salicylic acid derivatives that could conceptually be prepared as barium salts. A significant focus is placed on the putative signaling pathways through which salicylates exert their effects, notably the inhibition of the cyclooxygenase (COX) pathway and modulation of the NF-κB signaling cascade. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental methodologies, structured data, and visual representations of key biological pathways.

Introduction

This compound is an inorganic compound with the chemical formula C14H10BaO6. It is the barium salt of salicylic acid. While information specific to this compound is limited in publicly available literature, its chemical nature as a salt of a well-known active pharmaceutical ingredient, salicylic acid, suggests potential for biological activity. Salicylates, in general, are known for their analgesic, anti-inflammatory, and antipyretic properties. This guide aims to consolidate the available information on this compound and to extrapolate potential characteristics and functionalities based on the known chemistry and biology of its constituent parts.

Physicochemical Properties of this compound

Quantitative data for this compound is not extensively reported. The following table summarizes the available information.

| Property | Value | Source |

| Chemical Formula | C14H10BaO6 | --INVALID-LINK-- |

| Molecular Weight | 411.55 g/mol | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Solubility in Water | Data not available |

Further research is required to determine other key physicochemical parameters such as melting point, density, and solubility in various solvents.

Synthesis of this compound

General Experimental Protocol (Hypothesized)

Materials:

-

Salicylic acid (C7H6O3)

-

Barium hydroxide octahydrate (Ba(OH)2·8H2O)

-

Deionized water

-

Ethanol (for washing)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Reaction flask (e.g., round-bottom flask)

-

Condenser

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution of Reactants: In a reaction flask, dissolve a molar equivalent of salicylic acid in a suitable volume of deionized water with stirring. In a separate beaker, prepare a solution of barium hydroxide octahydrate in deionized water. Note: The stoichiometry requires a 2:1 molar ratio of salicylic acid to barium hydroxide.

-

Reaction: Slowly add the barium hydroxide solution to the salicylic acid solution with continuous stirring. The reaction is a neutralization reaction and may be exothermic.

-

Precipitation: this compound is expected to have low solubility in water and should precipitate out of the solution as a white solid.

-

Heating and Digestion: To ensure complete reaction and to improve the crystal structure of the precipitate, the reaction mixture can be gently heated (e.g., to 60-80 °C) for a period of time (e.g., 1-2 hours) with continuous stirring. This process is known as digestion.

-

Isolation: After cooling the reaction mixture to room temperature, the precipitate is collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected solid is washed several times with deionized water to remove any unreacted starting materials and soluble byproducts. A final wash with a small amount of ethanol can aid in drying.

-

Drying: The purified this compound is dried in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Reaction Scheme:

2 C7H6O3 + Ba(OH)2 → C14H10BaO6 + 2 H2O

Derivatives of Salicylic Acid

While specific derivatives of this compound are not documented, a wide array of salicylic acid derivatives have been synthesized and studied. These modifications are typically made to alter the compound's pharmacokinetic properties, enhance its therapeutic efficacy, or reduce its side effects. Conceptually, these modified salicylic acids could be used to synthesize the corresponding barium salts.

Ester Derivatives

Salicylic acid can be esterified at its carboxylic acid group. A common example is methyl salicylate.

General Synthesis of Salicylate Esters (Fischer Esterification):

This reaction involves heating salicylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Workflow for Fischer Esterification:

Caption: General workflow for the synthesis of salicylate esters via Fischer esterification.

Azo Derivatives

Azo compounds containing a salicylic acid moiety can be synthesized via a diazo coupling reaction. This involves the reaction of a diazonium salt with salicylic acid.

General Synthesis of Azo Derivatives:

-

Diazotization: An aromatic amine is treated with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The diazonium salt is then reacted with salicylic acid in an alkaline solution to yield the azo-salicylate compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-characterized. However, it is reasonable to infer its potential mechanisms of action from the extensive research on salicylates.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, molecules involved in inflammation, pain, and fever.[1][2] While salicylic acid itself is a weak inhibitor of COX activity in vitro, it can suppress the expression of the COX-2 gene.[2]

Simplified COX Signaling Pathway and Inhibition by Salicylates:

Caption: Inhibition of the Cyclooxygenase (COX) pathway by salicylates.

Modulation of the NF-κB Signaling Pathway

Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[3] NF-κB plays a critical role in regulating the immune response to infection and inflammation.

Simplified NF-κB Signaling Pathway and Modulation by Salicylates:

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound and its derivatives, a variety of in vitro and in vivo assays can be employed.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 activity.

Methodology: Commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical, Abcam) can be used. These assays typically measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

General Workflow:

Caption: General workflow for a colorimetric COX inhibition assay.

NF-κB Activation Assay

Objective: To assess the effect of the test compound on NF-κB activation in cells.

Methodology: A common method is to use a reporter gene assay. In this assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

General Workflow:

Caption: General workflow for an NF-κB reporter gene assay.

Conclusion

This compound remains a compound with limited specific data in the scientific literature. However, by understanding the chemistry of salicylates and the properties of barium compounds, we can infer its potential characteristics and biological activities. The synthesis is likely achievable through a straightforward neutralization reaction. Its biological effects are probably mediated through pathways common to other salicylates, such as the inhibition of COX enzymes and the modulation of NF-κB signaling. This guide provides a foundational framework for researchers interested in exploring the properties and potential applications of this compound and its derivatives. Further experimental investigation is necessary to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Synthesis of Barium Disalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium disalicylate is an organometallic compound with potential applications in various fields, including pharmaceuticals and material science. This document provides detailed protocols for the laboratory-scale synthesis of this compound, offering two distinct methods utilizing common starting materials. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Synthesis Overview

The synthesis of this compound, Ba(C₇H₅O₃)₂, can be achieved through the reaction of a barium salt with salicylic acid. The fundamental reaction involves the deprotonation of the carboxylic acid group of salicylic acid by a basic barium salt, followed by the formation of the ionic bond between the barium cation (Ba²⁺) and two salicylate anions.

Two primary routes are proposed in this guide:

-

Method A: Reaction of Barium Hydroxide with Salicylic Acid.

-

Method B: Reaction of Barium Carbonate with Salicylic Acid.

The choice of method may depend on the availability of reagents, desired purity, and scale of the synthesis.

Experimental Protocols

Method A: Synthesis from Barium Hydroxide and Salicylic Acid

This method relies on a straightforward acid-base neutralization reaction between barium hydroxide and salicylic acid. Barium hydroxide is a strong base that readily reacts with the acidic carboxylic acid group of salicylic acid.[1]

3.1.1. Materials and Equipment

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Salicylic acid (C₇H₆O₃)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

pH indicator paper

-

Drying oven

3.1.2. Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve a specific molar quantity of salicylic acid in a minimal amount of ethanol with gentle warming. In a separate beaker, prepare an aqueous solution of barium hydroxide octahydrate (a 1:2 molar ratio of barium hydroxide to salicylic acid is required).

-

Reaction: Slowly add the barium hydroxide solution to the salicylic acid solution while stirring continuously. An immediate reaction should be observed, potentially with the formation of a precipitate.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours to ensure the reaction goes to completion.

-

Cooling and Precipitation: After reflux, allow the reaction mixture to cool to room temperature, and then further cool it in an ice bath to maximize the precipitation of this compound.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and soluble impurities, followed by a wash with cold ethanol to aid in drying.

-

Drying: Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization: Characterize the final product using techniques such as Infrared (IR) Spectroscopy to confirm the presence of the salicylate carboxylate group and the absence of the starting carboxylic acid, and determine the yield.

Method B: Synthesis from Barium Carbonate and Salicylic Acid

This method involves the reaction of an insoluble barium salt, barium carbonate, with salicylic acid.[2][3] The reaction is driven by the formation of carbonic acid, which decomposes into carbon dioxide and water, shifting the equilibrium towards the product.[2]

3.2.1. Materials and Equipment

-

Barium carbonate (BaCO₃)[4]

-

Salicylic acid (C₇H₆O₃)

-

Deionized water

-

Ethanol

-

Round-bottom flask with a side arm for gas evolution

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Drying oven

3.2.2. Experimental Procedure

-

Reaction Setup: Suspend barium carbonate in a mixture of water and ethanol in a round-bottom flask. A 1:2 molar ratio of barium carbonate to salicylic acid is necessary.

-

Reaction: Gradually add salicylic acid to the barium carbonate suspension while stirring vigorously. Effervescence (release of CO₂) should be observed as the reaction proceeds.[2]

-

Reflux: Once the addition of salicylic acid is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The evolution of CO₂ should cease as the reaction nears completion.

-

Filtration of Unreacted Solid: After reflux, hot-filter the reaction mixture to remove any unreacted barium carbonate.

-

Cooling and Precipitation: Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce the precipitation of this compound.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the product with cold deionized water and then with a small amount of cold ethanol.

-

Drying: Dry the final product in a drying oven at 60-80 °C.

-

Characterization: Analyze the product using appropriate spectroscopic methods and determine the reaction yield.

Data Presentation

The following tables provide a template for recording and comparing the quantitative data from the synthesis protocols.

Table 1: Reactant Quantities and Molar Ratios

| Parameter | Method A (Barium Hydroxide) | Method B (Barium Carbonate) |

| Barium Salt | Barium Hydroxide Octahydrate | Barium Carbonate |

| Molar Mass ( g/mol ) | 315.46 | 197.34 |

| Mass (g) | User Defined | User Defined |

| Moles | Calculated | Calculated |

| Salicylic Acid | ||

| Molar Mass ( g/mol ) | 138.12 | 138.12 |

| Mass (g) | User Defined | User Defined |

| Moles | Calculated | Calculated |

| Molar Ratio | 1 : 2 | 1 : 2 |

| (Barium Salt : Salicylic Acid) |

Table 2: Reaction Conditions and Yield

| Parameter | Method A (Barium Hydroxide) | Method B (Barium Carbonate) |

| Solvent System | Water/Ethanol | Water/Ethanol |

| Reaction Temperature (°C) | 80 - 90 | 80 - 100 |

| Reaction Time (hours) | 2 - 3 | 4 - 6 |

| Theoretical Yield (g) | Calculated | Calculated |

| Actual Yield (g) | Measured | Measured |

| Percentage Yield (%) | Calculated | Calculated |

Visualizations

Diagram 1: Synthesis Workflow from Barium Hydroxide

References

Application Notes and Protocols for the Quantification of Barium Disalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium disalicylate is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for four distinct analytical methods for the quantification of this compound, targeting either the intact salicylate moiety or the barium ion. The methods described are High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), UV-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titrimetry.

Analytical Methods Overview

The quantification of this compound can be approached by analyzing its constituent parts: the salicylate anion and the barium cation.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for the specific quantification of the salicylate moiety, offering high sensitivity and selectivity. A reversed-phase HPLC method allows for the separation of salicylate from potential degradation products and excipients.

-

Atomic Absorption Spectroscopy (AAS): This technique is highly specific for the determination of the barium content. It is a robust and sensitive method for quantifying the metallic component of the drug substance.

-

UV-Visible Spectrophotometry: A simple and cost-effective colorimetric method can be employed for the quantification of the salicylate portion. This method is based on the formation of a colored complex between salicylate and iron (III) ions.

-

Acid-Base Titrimetry: A classic and straightforward method for the determination of the total salicylate content through a neutralization reaction.

Data Presentation

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: High-Performance Liquid Chromatography (HPLC) for Salicylate Quantification

| Parameter | Value | Reference |

| Linearity Range | 5-30 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 0.0271 µg/mL (for Methyl Salicylate) | [2] |

| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable within linearity range. | |

| Precision (%RSD) | < 2.0% | [3] |

| Accuracy/Recovery | 99.78 - 100.0% | [3] |

Table 2: Atomic Absorption Spectroscopy (AAS) for Barium Quantification

| Parameter | Value | Reference |

| Linearity Range | 100 - 5000 µg/L | [4] |

| Limit of Detection (LOD) | 100 µg/L | [4] |

| Limit of Quantification (LOQ) | 0.034 mg/L | [5] |

| Precision (%RSD) | 2.5% | [5] |

| Accuracy/Recovery | 90 - 104% | [6] |

Table 3: UV-Visible Spectrophotometry for Salicylate Quantification

| Parameter | Value | Reference |

| Linearity Range | 10-90 µg/mL | [7][8] |

| Correlation Coefficient (r) | 0.998 | [7] |

| Molar Absorptivity | 0.02 x 10³ L mol⁻¹ cm⁻¹ (with Copper (II) acetate) | [9] |

| Wavelength of Max. Absorbance (λmax) | 505 nm (with Ferric Chloride) | [7][8] |

| Precision (%RSD) | < 2.0% |

Table 4: Acid-Base Titrimetry for Salicylate Quantification

| Parameter | Value | Reference |

| Titrant | 0.1 M Sodium Hydroxide | |

| Indicator | Phenolphthalein | [10] |

| Principle | Neutralization of the acidic carboxyl group of salicylic acid. | |

| Application | Assay of bulk drug substance. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Salicylate Quantification

This method is adapted from a validated stability-indicating RP-HPLC method for salicylic acid in choline magnesium trisalicylate tablets.[1]

Objective: To quantify the salicylate content in this compound samples.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Data acquisition and processing software.

Reagents:

-

Methanol (HPLC grade).

-

Phosphate buffer (pH 3.0), prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.

-

Water (HPLC grade).

-

Salicylic acid reference standard.

Chromatographic Conditions:

-

Mobile Phase: Phosphate buffer (pH 3.0) and Methanol in a ratio of 80:20 (v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: Ambient.

-

Detection Wavelength: 230 nm.[1]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh about 25 mg of salicylic acid reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-30 µg/mL.[1]

-

-

Sample Solution Preparation:

-

Accurately weigh a quantity of this compound powder equivalent to about 25 mg of salicylic acid into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.

-

Dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak area for salicylic acid. The retention time for salicylic acid is expected to be around 4.6 minutes.[1]

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area of the standards versus their concentration.

-

Determine the concentration of salicylic acid in the sample solution from the calibration curve.

-

Calculate the percentage of salicylic acid in the this compound sample.

-

Atomic Absorption Spectroscopy (AAS) for Barium Quantification

This protocol is based on standard methods for barium determination by flame AAS.[4][11]

Objective: To determine the barium content in this compound samples.

Instrumentation:

-

Atomic Absorption Spectrometer equipped with a barium hollow-cathode lamp.

-

Nitrous oxide-acetylene burner.

Reagents:

-

Barium standard solution (1000 µg/mL).

-

Sodium chloride solution (25.4 g/L).[4]

-

Deionized water.

-

Nitric acid (concentrated).

Instrumental Parameters:

-

Wavelength: 553.6 nm.[4]

-

Slit Width: 0.4 nm.

-

Lamp Current: As recommended by the manufacturer.

-

Flame: Nitrous oxide-acetylene.[4]

Procedure:

-

Standard Solution Preparation:

-

Sample Solution Preparation:

-

Accurately weigh a quantity of this compound powder and dissolve it in a minimal amount of dilute nitric acid.

-

Quantitatively transfer the solution to a volumetric flask and dilute with deionized water to a concentration within the working range of the standards.

-

To a 10.0 mL aliquot of the sample solution, add 1.0 mL of the sodium chloride solution and mix thoroughly.[4]

-

-

Analysis:

-

Aspirate a blank solution (deionized water with sodium chloride) to zero the instrument.

-

Aspirate the standard solutions in increasing order of concentration and record the absorbance.

-

Aspirate the sample solution and record the absorbance.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of barium in the sample solution from the calibration curve.

-

Calculate the percentage of barium in the this compound sample.

-

UV-Visible Spectrophotometry for Salicylate Quantification

This method is based on the Trinder reaction, where salicylic acid forms a colored complex with ferric ions.[7][8]

Objective: To quantify the salicylate content in this compound samples.

Instrumentation:

-

UV-Visible Spectrophotometer.

-

Matched 1 cm quartz cuvettes.

Reagents:

-

Ferric chloride (FeCl₃) solution (1% w/v in 0.1 M HCl).

-

Salicylic acid reference standard.

-

Deionized water.

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of salicylic acid (100 µg/mL) in deionized water.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 90 µg/mL in 10 mL volumetric flasks.[8]

-

To each flask, add 1 mL of the 1% ferric chloride reagent and dilute to the mark with deionized water.[8]

-

-

Sample Solution Preparation:

-

Accurately weigh a quantity of this compound powder equivalent to about 10 mg of salicylic acid and dissolve it in deionized water in a 100 mL volumetric flask.

-

Dilute to volume with deionized water.

-

Pipette an aliquot of this solution into a 10 mL volumetric flask, add 1 mL of the 1% ferric chloride reagent, and dilute to the mark with deionized water to obtain a final concentration within the calibration range.

-

-

Analysis:

-

Set the spectrophotometer to measure the absorbance at a wavelength of 505 nm.[8]

-

Use a blank solution containing 1 mL of ferric chloride reagent diluted to 10 mL with deionized water to zero the instrument.

-

Measure the absorbance of each standard and the sample solution.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of salicylic acid in the sample solution from the calibration curve.

-

Calculate the percentage of salicylic acid in the this compound sample.

-

Acid-Base Titrimetry for Salicylate Quantification

Objective: To determine the total salicylate content in a bulk sample of this compound.

Instrumentation:

-

Burette (50 mL).

-

Pipette (25 mL).

-

Erlenmeyer flask (250 mL).

-

Analytical balance.

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Phenolphthalein indicator solution.

-

Ethanol (95%), neutral to phenolphthalein.

Procedure:

-

Sample Preparation:

-

Accurately weigh a quantity of this compound powder equivalent to approximately 250 mg of salicylic acid into a 250 mL Erlenmeyer flask.

-

Add 50 mL of 95% ethanol and swirl to dissolve the sample. Some binding materials may not dissolve completely.[10]

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the sample solution.

-

Titrate the solution with standardized 0.1 M NaOH from the burette until a permanent pale pink color is observed.[10]

-

Record the volume of NaOH consumed.

-

-

Calculation:

-

Each mL of 0.1 M NaOH is equivalent to 13.81 mg of salicylic acid.

-

Calculate the percentage of salicylic acid in the sample using the following formula:

Where:

-

V = Volume of NaOH used in mL

-

M = Molarity of NaOH solution

-

138.12 = Molar mass of salicylic acid ( g/mol )

-

W = Weight of the sample in mg

-

Visualizations

Caption: HPLC analysis workflow for salicylate quantification.

Caption: AAS analysis workflow for barium quantification.

Caption: UV-Vis spectrophotometry workflow for salicylate.

References

- 1. Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets | Semantic Scholar [semanticscholar.org]

- 2. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. nemi.gov [nemi.gov]

- 5. [Determination of trace barium in mineral water with oxygen enriched air-acetylene flame in atomic absorption spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Develop UV method for salicylic acid impurity in pharmaceuticals. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric determination of salicylic acid in pharmaceutical formulations using copper(II) acetate as a colour developer - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Application Notes and Protocols: Barium Compounds as Precursors in Materials Science

A Note on Barium Disalicylate: Initial literature searches did not yield specific information on the use of this compound as a precursor in materials science. The following application notes and protocols are based on other common barium-containing precursors and their applications.

Introduction to Barium-Containing Precursors

Barium compounds are versatile precursors in the synthesis of a wide range of advanced materials. Their utility stems from the ability to decompose or react to form barium-containing oxides, titanates, and other complex materials with desirable electronic, optical, and catalytic properties. Common barium precursors include barium acetate, barium chloride, barium hydroxide, and barium titanyl oxalate. These compounds are employed in various synthesis techniques, including solid-state reactions, sol-gel processes, and precipitation methods, to produce materials such as barium titanate (BaTiO₃), a key material in the electronics industry for capacitors and sensors, and barium oxide (BaO) nanoparticles.

Applications of Barium Precursors in Materials Synthesis

Synthesis of Barium Titanate (BaTiO₃)

Barium titanate is a ferroelectric ceramic with a high dielectric constant, making it invaluable for electronic components. Several methods utilize barium precursors for its synthesis.

2.1.1. Oxalate Co-Precipitation Method:

This method involves the precipitation of barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O) from a solution containing barium and titanium ions, followed by calcination to form BaTiO₃.[1][2] The oxalate route is favored for producing high-purity, stoichiometric BaTiO₃ powders at relatively low temperatures. The thermal decomposition of barium titanyl oxalate proceeds in multiple steps, starting with dehydration and followed by the decomposition of oxalate groups to form a carbonate intermediate, which finally decomposes to BaTiO₃ at higher temperatures.[3] Mechanochemical processing of barium titanyl oxalate can further lower the crystallization temperature of BaTiO₃.[4]

2.1.2. Sol-Gel Method:

The sol-gel process offers a route to synthesize homogenous, nano-sized BaTiO₃ powders.[5][6] This technique typically involves the hydrolysis and condensation of barium and titanium precursors, such as barium acetate and titanium isopropoxide, to form a gel.[6] The subsequent drying and calcination of the gel yield the desired BaTiO₃ powder.[5][7] The properties of the final material can be controlled by adjusting reaction parameters like pH and the choice of solvent.[6]

2.1.3. Solid-State Reaction:

The conventional solid-state reaction involves the high-temperature calcination of a mixture of barium carbonate (BaCO₃) and titanium dioxide (TiO₂).[1] While straightforward, this method often requires high temperatures and can lead to less homogeneous products compared to solution-based methods.[8]

Synthesis of Barium Oxide (BaO) Nanoparticles

Barium oxide nanoparticles have applications in various fields due to their unique chemical and physical properties. A common synthesis route is the thermo-chemical method using barium chloride (BaCl₂) as a precursor.[9]

Barium Tannate as a Thermal Stabilizer for PVC

Barium tannate, synthesized from tannin and barium hydroxide, has been shown to act as an effective thermal stabilizer for polyvinyl chloride (PVC).[10] It functions by scavenging HCl, a degradation product of PVC, thereby preventing further polymer degradation.[10]

Experimental Protocols

Protocol for Synthesis of Barium Titanate via Oxalate Co-Precipitation

This protocol is adapted from the procedure for preparing barium titanyl oxalate tetrahydrate.[1]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Titanium tetrachloride (TiCl₄) solution

-

Oxalic acid

-

Distilled water

Procedure:

-

Prepare a solution of barium chloride by dissolving 165 g of BaCl₂·2H₂O in 1600 ml of distilled water and cool to room temperature.[1]

-

Determine the titanium content of the TiCl₄ solution.

-

Add a volume of the TiCl₄ solution containing exactly 32 g of titanium to the barium chloride solution with constant stirring, maintaining the temperature at or below 30°C.[1]

-

Prepare a separate solution of oxalic acid.

-

Precipitate barium titanyl oxalate by adding the oxalic acid solution to the barium-titanium solution.

-

Filter and wash the precipitate with distilled water.

-

Dry the precipitate to obtain barium titanyl oxalate tetrahydrate powder.

-

Calcine the powder at temperatures ranging from 550°C to 800°C to obtain BaTiO₃.[4]

Protocol for Synthesis of Barium Titanate via Sol-Gel Method

This protocol is based on the use of barium acetate and titanium isopropoxide as precursors.[6]

Materials:

-

Barium acetate ((CH₃COO)₂Ba)

-

Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

-

Acetic acid (CH₃COOH)

-

2-methoxyethanol

-

Ethanol

-

Potassium hydroxide (KOH) for pH adjustment

-

Distilled water

-

Acetone

Procedure:

-

Dissolve 8.5 g of barium acetate in 35 ml of acetic acid with continuous magnetic stirring at 60°C for 30 minutes.[6]

-

Reflux the solution at 110°C for 2 hours.[6]

-

In a separate flask, dissolve 0.11 mol of titanium (IV) isopropoxide in ethanol and add 2-methoxyethanol to stabilize the solution.[6]

-

Add the barium solution dropwise to the titanium solution while maintaining the pH in the range of 8-9 by adding KOH.[6]

-

Reflux the resulting mixture to form a thick white gel.[6]

-

Add distilled water to the gel and stir on a hot plate.[6]

-

Filter the solution and wash the precipitate with hot distilled water and acetone.[6]

-

Dry the powder in an oven at 200°C for 2 hours.[6]

-